2-(4-Ethylphenyl)phenol
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Overview
Description
2-(4-Ethylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached directly to an aromatic hydrocarbon group. This compound is specifically structured with an ethyl group attached to the para position of the phenyl ring, which is further connected to another phenyl ring bearing the hydroxyl group. This unique structure imparts specific chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions. For instance, the reaction between 4-ethylbromobenzene and phenol in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with phenylboronic acids in the presence of a palladium catalyst, is another method that can be employed .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles, leading to substitutions at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-(4-Ethylphenyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)phenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can modulate neurological health by affecting the permeability of the blood-brain barrier and interacting with specific receptors in the brain. Its metabolites, such as 4-ethylphenol sulfate, have been associated with anxiety phenotypes in certain conditions .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached directly to a benzene ring.
4-Ethylphenol: A compound with an ethyl group attached to the para position of the phenol ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
Uniqueness: 2-(4-Ethylphenyl)phenol is unique due to its dual aromatic structure and the specific positioning of the ethyl group, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds .
Properties
IUPAC Name |
2-(4-ethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYGGFKZFPAHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683431 |
Source
|
Record name | 4'-Ethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374936-04-6 |
Source
|
Record name | 4'-Ethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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